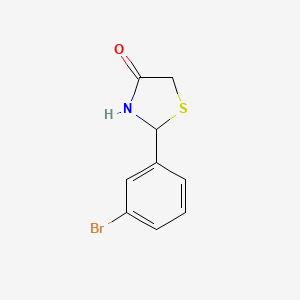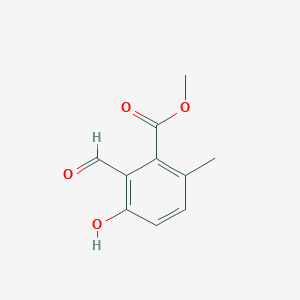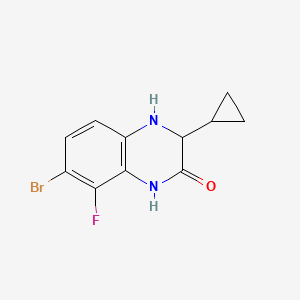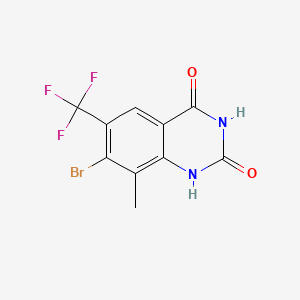
7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, methyl, and trifluoromethyl groups in this compound suggests potential unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable quinazoline precursor.
Bromination: Introduction of the bromine atom at the 7th position using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methylation: Introduction of the methyl group at the 8th position using methylating agents like methyl iodide or dimethyl sulfate.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 6th position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinazolines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Gefitinib: A quinazoline derivative used as an anticancer drug.
Erlotinib: Another quinazoline-based anticancer agent.
Uniqueness
7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which can significantly influence its chemical properties and biological activity compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C10H6BrF3N2O2 |
|---|---|
Poids moléculaire |
323.07 g/mol |
Nom IUPAC |
7-bromo-8-methyl-6-(trifluoromethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-3-6(11)5(10(12,13)14)2-4-7(3)15-9(18)16-8(4)17/h2H,1H3,(H2,15,16,17,18) |
Clé InChI |
FOFWNPGDPPTUHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1Br)C(F)(F)F)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)

![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
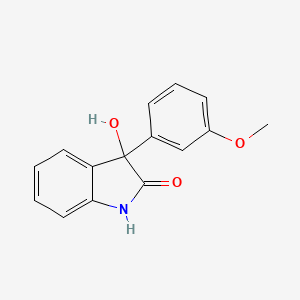
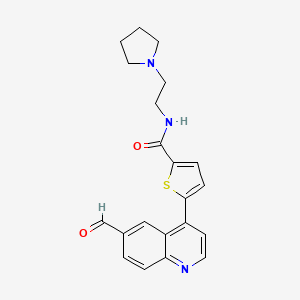
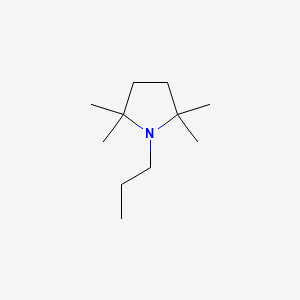
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)


